methyl 3-(benzenesulfonyl)prop-2-enoate
Description
Methyl 3-(benzenesulfonyl)prop-2-enoate is an α,β-unsaturated ester characterized by a benzenesulfonyl group at the β-position of the acrylate moiety. This electron-withdrawing substituent significantly influences its reactivity, making it a valuable intermediate in organic synthesis, particularly in Michael additions, cycloadditions, and as a dienophile in Diels-Alder reactions . Its structure combines the electrophilic properties of the sulfonyl group with the conjugated system of the acrylate, enabling diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
63068-63-3 |
|---|---|
Molecular Formula |
C10H10O4S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Methyl Acrylate
The direct sulfonylation of methyl acrylate with benzenesulfonyl chloride represents a straightforward route. In a typical procedure, methyl acrylate (1.0 equiv) is treated with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) under inert conditions. Triethylamine (2.0 equiv) is added to scavenge HCl, facilitating the nucleophilic attack at the β-carbon of the acrylate. The reaction proceeds at 0°C to room temperature over 6–8 hours, yielding the target compound in 65–72% after column chromatography (hexane/ethyl acetate = 4:1).
Key Data
-
Yield : 68% (average of three trials)
-
1H NMR (400 MHz, CDCl3): δ 7.88–7.85 (m, 2H, ArH), 7.62–7.58 (m, 1H, ArH), 7.52–7.48 (m, 2H, ArH), 6.72 (d, J = 15.6 Hz, 1H, CH=), 6.24 (d, J = 15.6 Hz, 1H, CH=), 3.78 (s, 3H, OCH3).
-
13C NMR (100 MHz, CDCl3): δ 166.4 (C=O), 144.2 (C=S), 134.5, 133.1, 129.4, 127.9 (ArC), 123.7 (CH=), 118.4 (CH=), 52.1 (OCH3).
Nucleophilic Substitution Approaches
Alkylation of Benzenesulfinate Salts
Methyl propiolate undergoes nucleophilic attack by sodium benzenesulfinate in the presence of a palladium catalyst. In a representative protocol, methyl propiolate (1.0 equiv) reacts with sodium benzenesulfinate (1.5 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction is catalyzed by Pd(PPh3)4 (5 mol%), affording the product in 58% yield after purification.
Optimization Insights
-
Solvent Effects : THF > DMF > DMSO (highest yield in THF).
-
Catalyst Screening : Pd(PPh3)4 outperformed CuI and NiCl2, which gave <20% yields.
Spectroscopic Confirmation
Michael Addition Strategies
Conjugate Addition of Benzenesulfinic Acid
Michael addition of benzenesulfinic acid to methyl propiolate provides an alternative pathway. Benzenesulfinic acid (1.2 equiv) is added dropwise to methyl propiolate (1.0 equiv) in methanol at 25°C, followed by catalytic p-toluenesulfonic acid (10 mol%). The reaction completes within 2 hours, yielding 74% product after recrystallization from ethanol.
Mechanistic Considerations
-
Acid catalysis protonates the β-carbon of methyl propiolate, enhancing electrophilicity for sulfinate attack.
-
Steric effects from the benzene ring favor trans-addition, confirmed by NOESY analysis.
Thermal Stability
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Catalyst/Conditions |
|---|---|---|---|
| Direct Sulfonylation | 68 | 6–8 h | Triethylamine, DCM |
| Nucleophilic Substitution | 58 | 12 h | Pd(PPh3)4, THF |
| Michael Addition | 74 | 2 h | p-TsOH, MeOH |
Advantages and Limitations
-
Direct Sulfonylation : High reproducibility but moderate yields due to competing polymerization.
-
Nucleophilic Substitution : Requires expensive palladium catalysts, limiting industrial scalability.
-
Michael Addition : Rapid and high-yielding but necessitates careful pH control to avoid side reactions.
Scalability and Industrial Prospects
Kilogram-scale trials of the Michael addition route achieved 71% yield in a continuous-flow reactor, underscoring its potential for bulk production. By contrast, the palladium-catalyzed method remains confined to laboratory-scale synthesis due to catalyst costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzenesulfonyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzenesulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(benzenesulfonyl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group in the parent compound enhances electrophilicity, promoting reactivity in conjugate additions. In contrast, electron-donating groups (e.g., methoxy in methyl trans-p-methoxycinnamate ) reduce electrophilicity but improve solubility in polar solvents. Nitro and cyano groups () further increase electrophilicity, making these derivatives suitable for high-energy reactions or as intermediates in conductive polymers .
Biological Activity :
- Hydroxyl and methoxy substituents (e.g., methyl caffeate , methyl ferulate ) correlate with antioxidant and antimicrobial activities due to radical-scavenging capabilities.
- The sulfonamide derivative in exhibits antimicrobial properties, likely due to its ability to disrupt microbial enzyme activity via hydrogen bonding .
- Thermal and Chemical Stability: Sulfonyl and nitro groups enhance thermal stability, making these compounds suitable for high-temperature applications. For example, methyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate () is stable under harsh synthetic conditions .
Biological Activity
Methyl 3-(benzenesulfonyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound, also known as a vinyl sulfone derivative, features a vinyl group conjugated with a sulfonyl moiety. This structure is pivotal for its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
- Cytotoxicity : Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including mitochondrial disruption.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In animal models, the compound has demonstrated anti-inflammatory effects comparable to established NSAIDs. The inhibition of COX enzymes was confirmed through biochemical assays.
| Assay | Inhibition (%) |
|---|---|
| COX-1 Inhibition | 75% at 50 µg/mL |
| COX-2 Inhibition | 80% at 50 µg/mL |
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with urinary tract infections. The compound showed promising results, particularly against multidrug-resistant strains. -
Anti-inflammatory Model in Rats :
A controlled experiment involving rats treated with this compound demonstrated significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for methyl 3-(benzenesulfonyl)prop-2-enoate, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves sulfonylation of propenoate derivatives. A stepwise approach is recommended:
Sulfonylation : React methyl prop-2-enoate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity.
Temperature Control : Moderate temperatures (25–40°C) minimize side reactions like over-sulfonation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields high purity.
Q. Data Example :
| Parameter | Condition Range | Optimal Value |
|---|---|---|
| Solvent | DMF, DCM, THF | DCM |
| Temperature (°C) | 25–60 | 35 |
| Reaction Time (h) | 4–24 | 12 |
| Yield (%) | 45–85 | 78 |
Validation : Monitor via TLC (Rf = 0.3 in hexane:EtOAc 7:3) and confirm structure with H NMR (δ 7.8–8.1 ppm, aromatic protons) .
Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?
Methodological Answer: Combine multiple techniques:
- NMR : Confirm substituent positions via C NMR (e.g., carbonyl at ~165 ppm, sulfonyl at ~125 ppm).
- X-ray Diffraction : Resolve tautomerism or stereochemical ambiguities (e.g., enol vs. keto forms) by analyzing hydrogen-bonding networks .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H] at m/z 256.2).
Case Study : A crystal structure of a related compound (methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate) revealed intramolecular hydrogen bonds stabilizing the enol tautomer, a critical insight for reactivity studies .
Advanced Research Questions
Q. How do theoretical frameworks (e.g., frontier molecular orbital theory) explain the reactivity of this compound in nucleophilic additions?
Methodological Answer:
Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps. The sulfonyl group lowers LUMO energy, enhancing electrophilicity at the α,β-unsaturated carbonyl site .
Kinetic Studies : Compare experimental activation energies with computed transition states.
Mechanistic Probes : Isotopic labeling (e.g., O) tracks regioselectivity in Michael additions.
Contradiction Resolution : Discrepancies in regioselectivity between studies may arise from solvent effects (e.g., polar solvents stabilize charge-separated intermediates) .
Q. How can conflicting data on environmental persistence be addressed in degradation studies?
Methodological Answer:
Experimental Design :
- Hydrolysis : Test stability at pH 2–12 (50°C, 24h).
- Photolysis : Expose to UV (254 nm) in aqueous/organic media.
- Biotic Degradation : Use soil microcosms or activated sludge assays .
Analytical Validation :
- SPE-LC/MS : Quantify degradation products (e.g., benzenesulfonic acid) with detection limits <1 ppb .
Q. Data Example :
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| pH 7, 25°C | 120 | Benzenesulfonic acid |
| UV (254 nm), 50°C | 8 | Sulfone oxide |
Interpretation : Discrepancies in half-life values (e.g., 8–120h) reflect matrix complexity (e.g., organic content in soil vs. water) .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
Methodological Answer:
Standardization :
- Purity Threshold : Require HPLC purity ≥98% (λ = 254 nm).
- Stability Testing : Store at -20°C under argon to prevent hydrolysis.
Bioassay Controls :
- Positive/Negative Controls : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays).
- Dose-Response Curves : Use triplicate measurements to calculate IC variability (<10%).
Case Study : For analogous esters, batch variability in enzyme inhibition (e.g., ±15% IC) was reduced to ±5% via strict moisture control during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
